molecular formula C11H11N3OS B12919574 2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one CAS No. 828920-37-2

2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one

Cat. No.: B12919574
CAS No.: 828920-37-2
M. Wt: 233.29 g/mol
InChI Key: DUZGSZAUBKQPET-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one is a synthetic organic compound featuring a hybrid structure incorporating both a phenylethanone and an aminothiazole moiety. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. The 2-aminothiazole scaffold is a recognized privileged structure in drug discovery, known for its versatile biological activities and its role as a bioisostere for pyrimidine and other heterocycles . Compounds containing the 2-aminothiazole core have demonstrated a broad spectrum of promising biological activities in scientific studies, including potent antibacterial effects against both Gram-positive and Gram-negative microorganisms . The incorporation of this scaffold into larger molecular frameworks, such as in this reagent, is a common strategy to enhance lipophilicity, improve cell membrane permeability, and ultimately optimize bioactivity and bioavailability for research purposes . The reactivity of the primary amino group on the thiazole ring provides a key synthetic handle for further chemical derivatization, making this compound a valuable intermediate or scaffold for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . Researchers investigating new antibacterial agents to address the growing challenge of microbial resistance may find this compound particularly useful . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

828920-37-2

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

2-[(5-amino-1,3-thiazol-2-yl)amino]-1-phenylethanone

InChI

InChI=1S/C11H11N3OS/c12-10-7-14-11(16-10)13-6-9(15)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,13,14)

InChI Key

DUZGSZAUBKQPET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=NC=C(S2)N

Origin of Product

United States

Preparation Methods

Coupling to Form 2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one

The amino group on the thiazole ring can be linked to the phenylethanone moiety through nucleophilic substitution or condensation reactions.

  • Starting materials: 5-phenylthiazol-2-amine (prepared as above) and 2-bromo-1-phenylethan-1-one.

  • Procedure: The reaction involves the nucleophilic attack of the amino group on the α-bromo ketone, forming the desired amino ketone linkage.

  • Solvent and conditions: Typically carried out in ethanol or other polar solvents under reflux or mild heating to facilitate substitution.

  • Yield and purity: High yields are reported with minimal side products when reaction parameters are optimized.

Alternative Synthetic Routes

  • Diazoacetonitrile and Hydrogen Sulfide Method: Although primarily used for 5-amino-1,2,3-thiadiazoles, a related process involves reacting diazoacetonitrile with hydrogen sulfide in the presence of a base to form amino-thiazole derivatives. This method is industrially advantageous due to simple procedures and relatively inexpensive reagents.

  • Hantzsch Thiazole Synthesis: This classical method involves the condensation of α-haloketones with thiourea derivatives to form thiazole rings, which can then be functionalized further.

Detailed Reaction Data and Conditions

Step Reactants Conditions Solvent Temperature Time Yield (%) Notes
1 Thiourea + 2-bromo-1-phenylethan-1-one Reflux Ethanol 78 °C (boiling) 1 hour ~90 Neutralize with aqueous ammonia post-reflux
2 5-phenylthiazol-2-amine + 2-bromo-1-phenylethan-1-one Reflux or mild heating Ethanol or polar solvent 60-80 °C Several hours High Nucleophilic substitution to form amino ketone
Alternative Diazoacetonitrile + H2S + base Stirring under inert atmosphere Methylene chloride, hexane 0 to 5 °C 30-45 min Moderate Industrial scale, requires careful handling of diazoacetonitrile

Research Findings and Optimization

  • The reaction of thiourea with α-bromo ketones is highly efficient and reproducible, providing a reliable route to the thiazole amine intermediate.

  • The nucleophilic substitution step to attach the phenylethanone moiety proceeds smoothly under reflux conditions in ethanol, with triethylamine or other bases sometimes used to facilitate the reaction.

  • Industrial methods using diazoacetonitrile and hydrogen sulfide offer an alternative but require careful control of temperature and gas flow rates to optimize yield and safety.

  • Solvent choice impacts reaction rate and yield; ethanol and methanol are preferred for their polarity and ability to dissolve reactants effectively.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Yield Advantages Limitations
Thiourea + α-bromo ketone Thiourea, 2-bromo-1-phenylethan-1-one Cyclization to thiazole Reflux in ethanol, 1 h ~90% Simple, high yield, scalable Requires halogenated ketone
Amino-thiazole + α-bromo ketone 5-phenylthiazol-2-amine, 2-bromo-1-phenylethan-1-one Nucleophilic substitution Reflux or mild heating High Direct formation of target compound Longer reaction time
Diazoacetonitrile + H2S Diazoacetonitrile, H2S, base Cyclization 0-5 °C, inert atmosphere Moderate Industrially viable Handling hazards, moderate yield

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the phenylethanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays .

Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic properties. They have shown promise as anticancer, antimicrobial, and anti-inflammatory agents .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases. The thiazole ring can interact with the active site of these enzymes, leading to the disruption of their normal function and ultimately inducing cell death .

Comparison with Similar Compounds

Structural and Functional Features

The table below summarizes key structural analogs, their molecular formulas, and properties:

Compound Name Structural Features Molecular Formula Key Properties Reference
2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one Thiazole with amino groups at positions 2 (linker) and 5 C₁₁H₁₀N₄OS (inferred) N/A (data inferred from analogs)
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one (3a–j) Thiadiazole with thio linkage C₉H₈N₄OS₂ (inferred) Lower diuretic activity than benzylthio analogs (IC₅₀ > 50 μM)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone Thiadiazole with sulfanyl linker C₁₁H₉N₃OS Crystalline structure; CAS 300726-25-4
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Oxadiazole and imidazole moieties Not reported Synthesized via condensation; crystal structure validated
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Benzothiazole substituent C₁₅H₁₁NOS CAS 56071-71-7; used in fluorescence studies
Quinoline derivatives (e.g., 1a, 1b) Quinoline substituents Not reported Binding energy: -9.1 to -9.2 kcal/mol (Mycobacterium tuberculosis)

Biological Activity

The compound 2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one is a thiazole-derived organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4OS\text{C}_{11}\text{H}_{12}\text{N}_4\text{OS}

This compound features a thiazole ring, an amino group, and a phenylethanone moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have shown that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A derivative of thiazole demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 µM .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3fEscherichia coli0.25
3aMicrococcus luteus0.30

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies indicated that the compound exhibits cytotoxic effects on breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values ranging from 0.28 to 0.52 µg/mL .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference Compound
MCF-70.28Doxorubicin
A5490.52Cisplatin

The mechanism by which thiazole derivatives exert their biological effects is primarily through the induction of apoptosis in cancer cells and inhibition of bacterial growth. Molecular docking studies suggest that these compounds interact with key proteins involved in cell division and metabolism.

Case Studies

  • Breast Cancer Study : A study evaluated the efficacy of thiazole derivatives in inducing apoptosis in MCF-7 cells. The results indicated a significant increase in DNA fragmentation, suggesting that the compound effectively triggers apoptotic pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against clinical strains. The results showed that certain thiazole derivatives had selective action against Gram-positive bacteria while exhibiting moderate activity against Gram-negative strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one?

  • Methodology : A common approach involves condensation reactions between thiazole precursors and phenyl ketone derivatives. For example, refluxing 2-aminothiazole derivatives with sodium acetate in acetic acid facilitates cyclization and substitution reactions. Reaction optimization may require adjusting stoichiometry, solvent polarity (e.g., acetic acid vs. DMF), and reflux duration (3–5 hours) to maximize yield and purity .
  • Key Parameters :

ParameterOptimal Range
SolventAcetic acid
Temperature100–120°C (reflux)
Reaction Time3–5 hours
CatalystSodium acetate

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton integration.
  • Infrared Spectroscopy (IR) : Confirm presence of amino (-NH2_2) and carbonyl (C=O) groups via characteristic peaks (~3350 cm1^{-1} for NH2_2, ~1680 cm1^{-1} for C=O).
  • Elemental Analysis : Validate molecular formula (C11_{11}H10_{10}N3_3OS) by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Similar thiazole derivatives are classified as skin/eye irritants (Category 2/2A) .
  • Preventive Measures :

  • Use nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store in airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Strategies :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Catalyst Alternatives : Explore Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis to accelerate reaction kinetics.
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., unreacted amines) and adjust purification steps (e.g., recrystallization solvents) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Framework : Adapt the INCHEMBIOL project’s approach :

Physicochemical Properties : Determine logP (lipophilicity), solubility, and hydrolysis rates.

Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity.

Degradation Pathways : Conduct photolysis or microbial degradation studies under controlled lab conditions.

  • Design Example :

Study PhaseMethodology
Lab-ScaleOECD 301F (ready biodegradability test)
Field-ScaleSoil column leaching experiments

Q. How can computational methods predict the biological activity of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or bacterial dihydrofolate reductase).
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with bioactivity data from analogous compounds .
    • Validation : Compare docking scores with in vitro assays (e.g., MIC values for antimicrobial activity).

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported spectral data for this compound?

  • Case Study : If NMR shifts for the phenyl group vary across studies:

Verify solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3).

Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Replicate synthesis using literature protocols to isolate purity-related artifacts .

Methodological Resources

  • Synthetic Protocols : Ref. provides step-by-step guidance for thiazole derivatives.
  • Environmental Impact : Ref. outlines tiered testing frameworks.
  • Safety Data : Ref. detail handling and disposal guidelines.

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